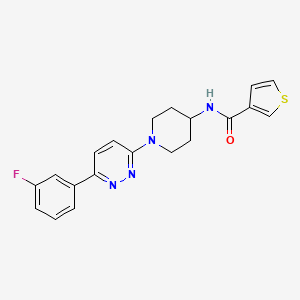

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4OS/c21-16-3-1-2-14(12-16)18-4-5-19(24-23-18)25-9-6-17(7-10-25)22-20(26)15-8-11-27-13-15/h1-5,8,11-13,17H,6-7,9-10H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTXJVIINZNTNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CSC=C2)C3=NN=C(C=C3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activities, focusing on anticancer properties, antimicrobial effects, and interactions with various biological macromolecules.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 382.5 g/mol. Its structure includes a piperidine ring, a pyridazine moiety, and a thiophene carboxamide group, which contribute to its diverse interactions within biological systems .

| Property | Value |

|---|---|

| Molecular Formula | C20H19FN4OS |

| Molecular Weight | 382.5 g/mol |

| CAS Number | 1396856-99-7 |

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly against estrogen-induced and triple-negative breast cancer cells. The compound's mechanism of action may involve the modulation of specific signaling pathways that are crucial for cancer cell proliferation and survival.

Case Study: Breast Cancer Cell Lines

In vitro studies have shown that this compound significantly inhibits the growth of various breast cancer cell lines. For instance, when tested on MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) cells, it demonstrated an IC50 value in the low micromolar range, suggesting potent activity against these cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Preliminary studies suggest it possesses significant inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative organisms.

Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents .

The exact molecular targets of this compound are still under investigation. However, it is believed to interact with key enzymes and receptors involved in cell signaling and metabolism.

Interaction Studies

Molecular docking studies have suggested that the compound binds effectively to certain targets, potentially modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or cancer progression .

Comparison with Similar Compounds

Heterocyclic Core Variations

- Pyridazine vs. Pyridazines are often associated with improved metabolic stability in medicinal chemistry .

Substituent Effects

- 3-Fluorophenyl vs. 2-Chlorophenyl: The target compound’s 3-fluorophenyl group (electron-withdrawing) may confer distinct electronic and steric properties compared to the 2-chlorophenyl group in .

- Trifluoroethyl vs. Thiophene-Carboxamide : ’s trifluoroethyl group introduces high lipophilicity, which may enhance blood-brain barrier penetration relative to the target compound’s polar thiophene-carboxamide .

Functional Group Impact

- Carboxamide vs.

- Thiophene Position : The target’s thiophene-3-carboxamide differs from ’s thiophen-2-yl acetamide, altering electronic distribution and spatial orientation for interactions with biological targets.

Research Implications

While direct activity data for the target compound is unavailable, structural analogs suggest plausible applications:

- ’s pyridine derivative with trifluoroethyl substitution may prioritize lipophilicity for CNS targets .

- ’s chloro-substituted pyridazine highlights halogen-dependent selectivity in kinase or receptor binding .

Further studies are warranted to elucidate the target compound’s pharmacokinetic and pharmacodynamic profiles.

Preparation Methods

Pyridazine Ring Construction

The 6-(3-fluorophenyl)pyridazin-3-yl group is synthesized via cyclocondensation of 1,2-dicarbonyl compounds with hydrazines. A representative route involves:

- Condensation : 3-Fluorophenylglyoxal (1.2 eq) reacts with hydrazine hydrate (1.0 eq) in ethanol under reflux to form 3-(3-fluorophenyl)-1,2-dihydropyridazine.

- Oxidation : Treatment with MnO₂ in dichloromethane yields 6-(3-fluorophenyl)pyridazin-3(2H)-one.

- Chlorination : Phosphorus oxychloride converts the ketone to 3-chloro-6-(3-fluorophenyl)pyridazine, a key intermediate for subsequent amination.

Table 1: Optimization of Pyridazine Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Ethanol, reflux, 12 h | 78 | |

| Oxidation | MnO₂, CH₂Cl₂, 25°C, 6 h | 85 | |

| Chlorination | POCl₃, 110°C, 4 h | 92 |

Functionalization of the Piperidine Ring

Piperidin-4-amine Synthesis

Piperidin-4-amine is prepared via:

- Boc Protection : 4-Aminopiperidine (1.0 eq) reacts with di-tert-butyl dicarbonate (1.1 eq) in THF to form tert-butyl piperidin-4-ylcarbamate.

- N-Alkylation : Reaction with 3-chloro-6-(3-fluorophenyl)pyridazine (1.05 eq) using K₂CO₃ in DMF at 80°C affords tert-butyl (1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)carbamate.

- Deprotection : Treatment with HCl in dioxane yields 1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-amine hydrochloride.

Key Challenges :

- Regioselectivity : Excess pyridazine chloride ensures mono-alkylation.

- Purification : Silica gel chromatography (EtOAc/hexane, 3:1) removes unreacted starting materials.

Thiophene-3-carboxamide Installation

Thiophene-3-carboxylic Acid Activation

Thiophene-3-carboxylic acid (1.2 eq) is activated with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF at 0°C. The activated ester reacts with 1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-amine (1.0 eq) at 25°C for 12 h, yielding the target amide.

Table 2: Amidation Reaction Optimization

| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HATU | DMF | 25 | 88 |

| EDCl/HOBt | CH₂Cl₂ | 25 | 72 |

| DCC/DMAP | THF | 40 | 65 |

Alternative Synthetic Routes

One-Pot Sequential Coupling

A streamlined approach combines pyridazine chlorination, piperidine alkylation, and amidation in a single reactor:

Transition Metal-Catalyzed Methods

Suzuki Coupling Variant :

- 3-Bromo-6-chloropyridazine undergoes Suzuki coupling with 3-fluorophenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O), followed by piperidine amination and carboxamide formation.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC (C18 column, MeCN/H₂O + 0.1% TFA) shows ≥98% purity at 254 nm.

Q & A

Q. Optimization Strategies :

- Use high-purity solvents (e.g., anhydrous THF or DCM) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to terminate reactions at peak yield.

- Purify intermediates via flash chromatography or recrystallization to avoid carryover impurities .

Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyridazine, piperidine, and thiophene groups. Aromatic proton splitting patterns distinguish substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) and detects isotopic patterns for fluorine/chlorine .

- Infrared (IR) Spectroscopy : Carboxamide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-F bonds (~1100 cm⁻¹) confirm functional groups .

- HPLC-PDA : Purity >95% is ensured using reverse-phase C18 columns with UV detection at 254 nm .

What initial biological screening approaches are suitable for evaluating this compound’s activity?

Basic Research Question

- In vitro receptor binding assays : Screen against GPCRs or kinases using radioligand displacement (e.g., 3H-labeled antagonists) to identify target affinity .

- Cell viability assays : Test cytotoxicity in cancer (e.g., MCF-7, HeLa) and normal (e.g., HEK293) cell lines via MTT or resazurin assays .

- Enzyme inhibition studies : Use fluorogenic substrates (e.g., Z-LYTE™ kits) to assess inhibition of proteases or phosphodiesterases .

How can researchers address low reproducibility in the coupling step during synthesis?

Advanced Research Question

Common Issues :

- Variable yields in amide bond formation due to moisture sensitivity or incomplete activation.

Q. Methodological Solutions :

- Pre-dry solvents (e.g., molecular sieves in DMF) and reagents under vacuum.

- Replace EDCI/HOBt with more robust agents like T3P® (propylphosphonic anhydride) for higher coupling efficiency .

- Optimize stoichiometry (1.2–1.5 equivalents of carboxamide relative to amine) via DoE (Design of Experiments) .

How can contradictions in structure-activity relationship (SAR) data between this compound and analogs be resolved?

Advanced Research Question

Case Example : Conflicting kinase inhibition data vs. analogs with 4-fluorophenyl vs. 3-fluorophenyl substituents.

Q. Resolution Strategies :

- Comparative molecular docking : Simulate binding poses in kinase ATP pockets (e.g., AutoDock Vina) to identify steric clashes or hydrogen-bonding differences .

- Free-Wilson analysis : Deconstruct activity contributions of substituents (e.g., 3-F vs. 4-F) using regression models on a compound library .

- Proteomics profiling : Use kinome-wide screening (e.g., KINOMEscan®) to detect off-target effects influencing SAR .

What computational methods are recommended to predict the compound’s binding modes with biological targets?

Advanced Research Question

- Molecular docking : Use Schrödinger Glide or MOE Dock to model interactions with homology-built receptors. Prioritize poses with π-π stacking between thiophene/pyridazine and aromatic residues .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify key residues via MM-PBSA binding energy calculations .

- Pharmacophore modeling : Generate 3D pharmacophores (e.g., LigandScout) to align with known active scaffolds (e.g., triazolo-pyridazines) .

How can aqueous solubility be optimized without compromising target affinity?

Advanced Research Question

Structural Modifications :

- Introduce polar groups (e.g., -OH, -SO3H) on the piperidine ring’s N-atom via reductive amination .

- Replace the 3-fluorophenyl with a pyridyl group to enhance π-cation interactions and solubility .

Formulation Approaches : - Prepare co-crystals with succinic acid or use nanoemulsions (e.g., PEGylated liposomes) .

What strategies are effective for scaling up synthesis while maintaining purity?

Advanced Research Question

- Process intensification : Use flow chemistry for exothermic steps (e.g., coupling reactions) to improve heat dissipation and reduce batch variability .

- Quality by Design (QbD) : Define critical process parameters (CPPs) like mixing speed and temperature gradients using PAT (Process Analytical Technology) tools .

- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to maximize crystal yield and purity (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.